molecular formula C19H18N2O6 B3900149 [(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

Cat. No.: B3900149
M. Wt: 370.4 g/mol
InChI Key: AMKNKIKTAKVVBI-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate is a complex organic compound that features a naphthalene core with methoxy and nitro functional groups

Properties

IUPAC Name

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-25-14-7-8-15-12(10-14)4-3-5-16(15)20-27-19(22)13-6-9-18(26-2)17(11-13)21(23)24/h6-11H,3-5H2,1-2H3/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKNKIKTAKVVBI-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])/CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. One common route includes the condensation of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of [(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate can be compared with other naphthalene derivatives such as:

  • 6-methoxy-2-naphthaldehyde
  • 4-methoxy-3-nitrobenzaldehyde
  • 2-naphthylamine

Uniqueness

The unique combination of methoxy and nitro functional groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.